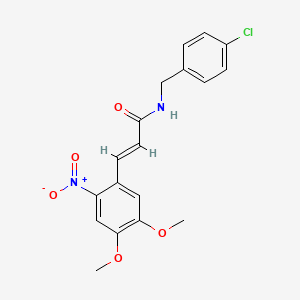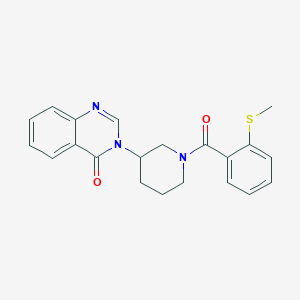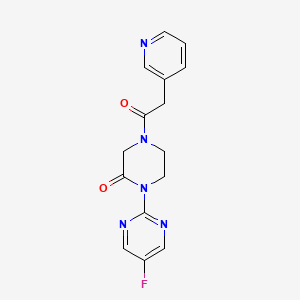![molecular formula C15H14N2O3S B2903688 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034251-08-4](/img/structure/B2903688.png)
1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea, also known as BFU-610, is a chemical compound that has gained attention in the scientific community due to its potential application as an anticancer agent.
Wirkmechanismus
The mechanism of action of 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but studies have suggested that it inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound may also induce cell cycle arrest and inhibit the activity of various signaling pathways involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea is its potential as a novel anticancer agent. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, this compound may be difficult to synthesize in large quantities, which could limit its use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea. One area of research could focus on optimizing the synthesis method of this compound to make it more efficient and cost-effective. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Further studies could also explore the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Finally, studies could investigate the potential use of this compound in other disease areas, such as inflammation and infection.
Synthesemethoden
1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea can be synthesized through a series of chemical reactions. The synthesis of this compound involves the reaction of 2,3'-bifuran-5-carboxaldehyde with thiophene-2-carboxylic acid, followed by the reaction of the resulting compound with N,N'-diisopropylcarbodiimide and N-methylmorpholine to form the corresponding urea derivative.
Wissenschaftliche Forschungsanwendungen
1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15(17-9-13-2-1-7-21-13)16-8-12-3-4-14(20-12)11-5-6-19-10-11/h1-7,10H,8-9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETUKUILOMTMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano-(2,4-difluorophenyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)butanamide](/img/structure/B2903607.png)
![4-[5-(4-Fluorophenyl)-2-methylpyrazole-3-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2903609.png)
![N-(2-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2903611.png)



![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2903619.png)
![2-Amino-4-(2-bromophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2903620.png)


![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2903625.png)
![N-(4-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2903626.png)

